molecular formula C21H21N3O5 B2604565 N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 942004-70-8

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2604565
CAS No.: 942004-70-8
M. Wt: 395.415
InChI Key: OSCRBBZAWJDLHX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of methoxy and dimethoxyphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of veratraldehyde with aniline, followed by cyclization with diethyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in the presence of chloroform . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the pyridazine ring structure

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-7-5-6-8-15(13)24-19(25)12-18(29-4)20(23-24)21(26)22-14-9-10-16(27-2)17(11-14)28-3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCRBBZAWJDLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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